

quality control measures for synthetic 2-Hydrazinyl-adenosine

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Compound of Interest

Compound Name: 2-Hydrazinyl-adenosine

Cat. No.: B12393694

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Technical Support Center: Synthetic 2-Hydrazinyl-adenosine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic **2-Hydrazinyl-adenosine**.

Frequently Asked Questions (FAQs)

Q1: What is **2-Hydrazinyl-adenosine** and what is its primary application?

A1: **2-Hydrazinyl-adenosine** is a synthetic derivative of the nucleoside adenosine. It serves as a key intermediate in the synthesis of various biologically active compounds, including potent and selective coronary vasodilators. It is also identified as a process-related impurity in the manufacturing of drugs like Regadenoson.^{[1][2]}

Q2: What are the critical quality attributes of **2-Hydrazinyl-adenosine** that I should be aware of?

A2: The critical quality attributes for **2-Hydrazinyl-adenosine** include its identity, purity, impurity profile, and stability. Ensuring these attributes meet specifications is crucial for the successful synthesis of the final active pharmaceutical ingredient (API) and for regulatory compliance.

Q3: How should I properly store synthetic **2-Hydrazinyl-adenosine**?

A3: **2-Hydrazinyl-adenosine** should be stored in a freezer at -20°C for long-term stability.[3] It is also noted to be moisture-sensitive, so it should be kept in a tightly sealed container in a dry environment.[2]

Q4: What are the common impurities that can be found in synthetic **2-Hydrazinyl-adenosine**?

A4: Impurities in synthetic **2-Hydrazinyl-adenosine** can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities for adenosine analogs can include structurally related compounds (e.g., isomers, unreacted starting materials), degradation products (e.g., adenine, inosine from hydrolysis), and residual solvents used in the manufacturing process.[4]

Q5: Which analytical techniques are most suitable for the quality control of **2-Hydrazinyl-adenosine**?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity and impurity profile of **2-Hydrazinyl-adenosine**.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the compound's structure, and Mass Spectrometry (MS) is a powerful tool for identifying and characterizing impurities, especially at trace levels.[3][5]

Troubleshooting Guides

HPLC Analysis Issues

Q: I am observing peak tailing in my HPLC chromatogram for **2-Hydrazinyl-adenosine**. What could be the cause and how can I resolve it?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

- **Column Overload:** The sample concentration may be too high. Try diluting your sample and reinjecting.
- **Secondary Interactions:** The highly polar nature of **2-Hydrazinyl-adenosine** can lead to interactions with residual silanols on the HPLC column.

- Solution: Use a mobile phase with a lower pH (if the compound is stable) or add a competitive amine (e.g., triethylamine) to the mobile phase to block silanol interactions.
- Column Degradation: The column may be nearing the end of its lifespan.
 - Solution: Flush the column with a strong solvent or replace it if the problem persists.

Q: My retention times for **2-Hydrazinyl-adenosine** are inconsistent between injections. What should I check?

A: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation.

- System Leaks: Check for any leaks in the pump, injector, or fittings. Even a small leak can cause pressure fluctuations and affect retention times.
- Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump's mixing performance is optimal.
- Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. Increase the equilibration time.
- Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature can significantly impact retention times.

Q: I am seeing extraneous or "ghost" peaks in my chromatogram. What is the likely source?

A: Ghost peaks are typically due to contamination in the HPLC system or the sample.

- Injector Contamination: Flush the injector with a strong solvent to remove any residual compounds from previous injections.
- Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase. Water is a common source of contamination in reversed-phase HPLC.[6]
- Carryover from Previous Injections: Implement a needle wash step in your injection sequence or inject a blank solvent run to clean the system.

Data Presentation

Table 1: Typical Quality Control Specifications for **2-Hydrazinyl-adenosine**

Parameter	Acceptance Criteria	Analytical Method
Appearance	Off-white to brown solid	Visual Inspection
Identity	Conforms to the reference standard spectrum	¹ H NMR, ¹³ C NMR
Purity (by HPLC)	≥ 98.0%	RP-HPLC
Individual Impurity (by HPLC)	≤ 0.5%	RP-HPLC
Total Impurities (by HPLC)	≤ 1.5%	RP-HPLC
Water Content	≤ 1.0%	Karl Fischer Titration
Residual Solvents	Meets ICH Q3C limits	Gas Chromatography (GC)

Table 2: Representative Stability Data for **2-Hydrazinyl-adenosine** under Accelerated Conditions (40°C/75% RH)

Time Point	Purity (by HPLC)	Total Impurities (by HPLC)	Appearance
Initial	99.5%	0.5%	Off-white solid
1 Month	99.2%	0.8%	Off-white solid
3 Months	98.8%	1.2%	Light yellow solid
6 Months	98.1%	1.9%	Yellow solid

Experimental Protocols

Protocol: Purity Determination of 2-Hydrazinyl-adenosine by RP-HPLC

1. Objective: To determine the purity of **2-Hydrazinyl-adenosine** and quantify its impurities using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

- **2-Hydrazinyl-adenosine** sample
- Reference standard of **2-Hydrazinyl-adenosine**
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (reagent grade)
- Water (HPLC grade)
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 μ m)

3. Chromatographic Conditions:

- Mobile Phase A: 20 mM Ammonium Acetate in Water
- Mobile Phase B: Acetonitrile
- Gradient Program:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 40% B
 - 25-30 min: 40% to 5% B
 - 30-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C

- Detection Wavelength: 260 nm

- Injection Volume: 10 μ L

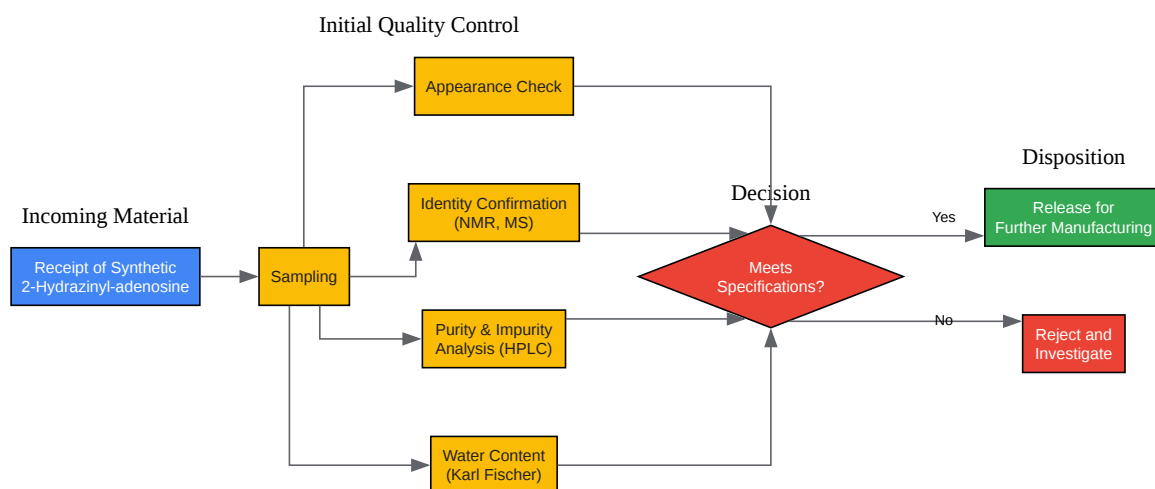
4. Sample Preparation:

- Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the **2-Hydrazinyl-adenosine** reference standard in 100 mL of a 50:50 mixture of water and methanol.
- Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the **2-Hydrazinyl-adenosine** sample in 50 mL of a 50:50 mixture of water and methanol.

5. Procedure:

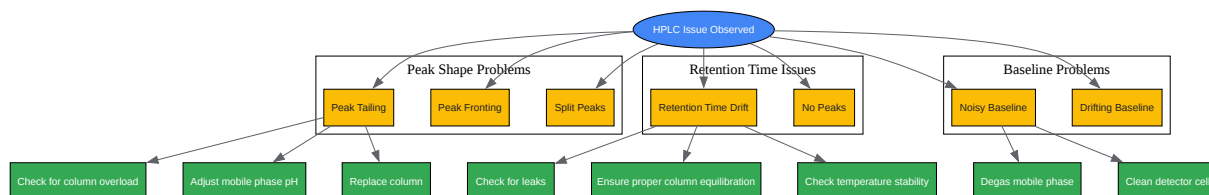
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.
- Inject the standard solution six times to check for system suitability (RSD of peak area should be $\leq 2.0\%$).
- Inject the sample solution in duplicate.
- Identify the peaks in the sample chromatogram by comparing their retention times with the standard.
- Calculate the purity of the sample using the area normalization method. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Visualizations



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Caption: Quality control workflow for incoming **2-Hydrazinyl-adenosine**.



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Caption: Logical troubleshooting tree for common HPLC issues.

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